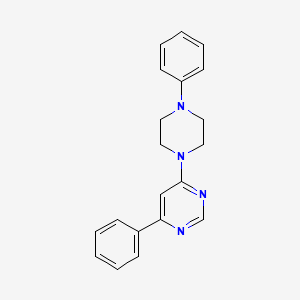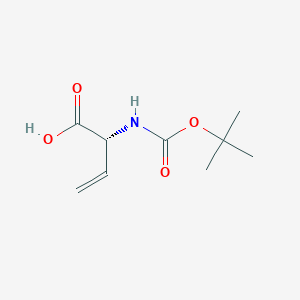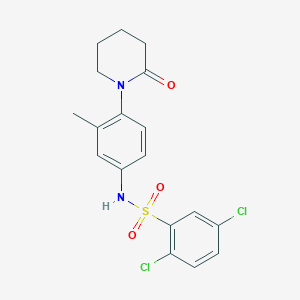
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C20H20N4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study described the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound has two phenyl groups and a piperazine ring attached to the pyrimidine core.科学的研究の応用
Nonlinear Optical Properties and Electronic Structure Analysis
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine derivatives have been extensively studied for their promising applications in the fields of medicine and nonlinear optics (NLO). Research conducted on thiopyrimidine derivatives, which share a similar pyrimidine structure, has shown significant interest due to the pyrimidine ring's widespread occurrence in DNA and RNA. These heterocyclic aromatic compounds are notable for their NLO characteristics, making them suitable for optoelectronic applications. Through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, these compounds exhibit considerable NLO activity, which is essential for the development of advanced materials in high-tech applications (Hussain et al., 2020).
Antimicrobial and Anticancer Potential
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives highlights another significant area of scientific interest. These compounds, prepared through environmentally friendly reactions, have been evaluated for their antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013). Furthermore, novel pyrazolopyrimidines derivatives have been identified as potential anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).
Electronic and Charge Transfer Materials
Pyrimidine derivatives, such as 4,6-di(thiophen-2-yl)pyrimidine, have been explored for their electronic and charge transfer properties. By modifying the molecular structure to achieve a reduced HOMO–LUMO energy gap, these derivatives show promise as efficient charge transfer materials, potentially outperforming traditional materials used in electronic devices (Irfan, 2014).
Drug Design and Biological Activities
In drug design, the synthesis of novel pyrimidine-based compounds has led to the discovery of molecules with significant biological activities. For instance, 2-aminopyrimidines have been identified as potent histamine H3 receptor ligands, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (Sadek et al., 2014). Additionally, benzyl piperazine with pyrimidine and isoindolinedione derivatives have been synthesized and evaluated for their antibacterial activity, further underscoring the therapeutic potential of pyrimidine derivatives (Merugu et al., 2010).
将来の方向性
The future directions for the study of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease is a promising area of research . Additionally, the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities could be another potential direction .
作用機序
Target of Action
The primary target of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down ACh, thereby increasing the level of ACh . This compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter ACh. The inhibition of AChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE by this compound results in an increase in ACh levels . This can enhance cognition functions, making this compound potentially useful in the treatment of AD .
生化学分析
Biochemical Properties
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are significant as they play a role in the modulation of acetylcholine, a neurotransmitter that is crucial for learning and memory .
Cellular Effects
The effects of this compound on cells have been studied, particularly in relation to neuroprotection and anti-inflammatory properties . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It has been found to exhibit inhibitory activity against AChE, indicating its potential role in the treatment of diseases like Alzheimer’s .
Temporal Effects in Laboratory Settings
It has been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Metabolic Pathways
It is known to interact with enzymes such as AChE and BuChE, which play a role in the modulation of acetylcholine .
Transport and Distribution
Its interactions with enzymes such as AChE and BuChE suggest that it may be involved in neurotransmission processes .
Subcellular Localization
Its interactions with enzymes such as AChE and BuChE suggest that it may be localized in areas of the cell involved in neurotransmission .
特性
IUPAC Name |
4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFVBRKXZVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2768072.png)
![2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B2768073.png)
![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)




